2-(3-chloropropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-(3-chloropropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of a 3-chloropropyl group and two methyl groups at specific positions on the thienopyrimidine ring enhances its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloropropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: The core structure can be synthesized through the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol.
Introduction of the 3-Chloropropyl Group: The 3-chloropropyl group can be introduced through a nucleophilic substitution reaction using 3-chloropropylamine as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Industry: It can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-chloropropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases and reductases, which play crucial roles in cellular processes.
Pathways Involved: It can modulate signaling pathways such as the VEGF (vascular endothelial growth factor) pathway, leading to the inhibition of angiogenesis and cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one: The parent compound without the 3-chloropropyl and methyl groups.
2-Chlorothieno[2,3-d]pyrimidin-4-amine: A derivative with a chlorine atom at the 2-position and an amino group at the 4-position.
7-Deazaadenine Derivatives: Compounds with structural similarities to thieno[2,3-d]pyrimidines and significant biological activities.
Uniqueness
2-(3-chloropropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the 3-chloropropyl group and two methyl groups, which enhance its chemical reactivity and biological activity
Properties
IUPAC Name |
2-(3-chloropropyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2OS/c1-6-7(2)16-11-9(6)10(15)13-8(14-11)4-3-5-12/h3-5H2,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHXTNCNYNJJND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)CCCCl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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